YM348

Description

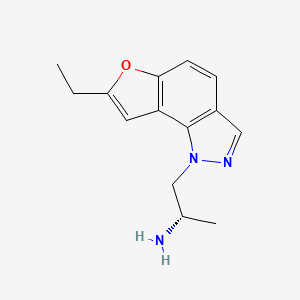

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-3-11-6-12-13(18-11)5-4-10-7-16-17(14(10)12)8-9(2)15/h4-7,9H,3,8,15H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOOWOVVZLBYHU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)C[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190708 | |

| Record name | (2S)-1-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372163-84-3 | |

| Record name | (αS)-7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372163-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM 348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372163843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTV38S7D39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YM348

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM348 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its mechanism of action is centered on the activation of the Gq/G11 signaling cascade, leading to downstream cellular responses. Furthermore, this compound's engagement of the 5-HT2C receptor modulates the release of key neurotransmitters, including dopamine and norepinephrine, implicating it in a range of physiological and behavioral processes. This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its binding and functional characteristics, the intricacies of its signaling pathways, and the experimental methodologies employed in its characterization.

Core Mechanism of Action: 5-HT2C Receptor Agonism

This compound acts as a direct agonist at the serotonin 5-HT2C receptor. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/G11 alpha subunit. Upon binding of this compound, the receptor undergoes a conformational change, initiating a cascade of intracellular events that define its pharmacological effects.

Quantitative Binding and Functional Data

The affinity and functional potency of this compound at human serotonin 5-HT2 receptor subtypes have been quantified through various in vitro assays. The data consistently demonstrates high affinity and selectivity for the 5-HT2C receptor.

| Parameter | 5-HT2C Receptor | 5-HT2A Receptor | 5-HT2B Receptor | Other Receptors of Note |

| Binding Affinity (Ki) | 0.89 nM[1][2] | 13 nM[1] | 2.5 nM[1] | 5-HT1A (Ki: 130 nM), 5-HT1D (Ki: 481 nM), 5-HT7 (Ki: 177 nM), α2A (Ki: 126 nM)[1] |

| Functional Potency (EC50) | 1.0 nM[1] | 93 nM[1] | 3.2 nM[1] |

Downstream Signaling Pathways

The activation of the 5-HT2C receptor by this compound triggers a well-defined intracellular signaling pathway, primarily mediated by the Gq/G11 protein. This culminates in the generation of second messengers that propagate the signal within the cell.

The Gq/G11-PLC-IP3/DAG Pathway

The canonical signaling pathway for the 5-HT2C receptor involves the following key steps:

-

G-Protein Activation: this compound binding to the 5-HT2C receptor induces the exchange of GDP for GTP on the Gαq/11 subunit, leading to its activation and dissociation from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response:

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

-

References

YM348: A Technical Guide to a Potent and Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM348, with the chemical name (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a potent and orally active agonist for the serotonin 2C (5-HT2C) receptor.[1] It demonstrates high affinity and functional selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. This high selectivity is a critical attribute, as activation of 5-HT2A and 5-HT2B receptors is associated with hallucinogenic effects and cardiac valvulopathy, respectively. In preclinical studies, this compound has been shown to elicit physiological and behavioral responses consistent with 5-HT2C receptor activation, including effects on penile erection, locomotor activity, and thermoregulation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are illustrated.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the human 5-HT2C receptor, with a reported inhibitor constant (Ki) of 0.89 nM.[1] Its selectivity for the 5-HT2C receptor is a key feature. It is approximately 15-fold more selective for the 5-HT2C receptor over the 5-HT2A receptor and 3-fold more selective over the 5-HT2B receptor.[2]

Table 1: Binding Affinity (Ki) of this compound at Serotonin 5-HT2 Receptors

| Receptor Subtype | Ki (nM) |

| Human 5-HT2C | 0.89[1] |

Functional Activity

This compound is a full agonist at the 5-HT2C receptor, with a reported EC50 of 1 nM.[2] Functional assays, such as those measuring inositol phosphate accumulation, confirm its agonistic activity.

Table 2: Functional Potency (EC50) of this compound

| Assay | Receptor | EC50 (nM) |

| Inositol Phosphate Accumulation | 5-HT2C | 1[2] |

In Vivo Pharmacology

Effects on Penile Erection in Rats

Oral administration of this compound has been shown to induce penile erections in rats, an effect that is mediated by the 5-HT2C receptor. This pro-erectile effect was completely inhibited by the selective 5-HT2C receptor antagonist, SB242084.[1][3] The dose-response curve for penile erections exhibits an inverted U-shape, with efficacy decreasing at higher doses.[1][3]

Effects on Locomotor Activity in Rats

At higher doses, this compound induces hypolocomotion (decreased movement) in rats.[1] This effect is also mediated by the 5-HT2C receptor and is blocked by the selective antagonist SB242084.[1]

Thermogenic Effects in Rats

This compound has been observed to have thermogenic effects in animal models, which is consistent with the known role of 5-HT2C receptor activation in regulating body temperature.[2]

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to a receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the 5-HT2C receptor.

Materials:

-

Cell membranes expressing the human 5-HT2C receptor.

-

Radioligand (e.g., [3H]mesulergine or [125I]DOI).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either this compound at various concentrations or buffer (for total binding) or a saturating concentration of a known 5-HT2C antagonist (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (for EC50 determination)

This protocol is a generalized procedure for assessing the functional agonism of a compound at Gq-coupled receptors.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating inositol phosphate accumulation via the 5-HT2C receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

[3H]myo-inositol.

-

Cell culture medium.

-

Stimulation buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).

-

This compound stock solution.

-

Lysis buffer (e.g., ice-cold 0.1 M formic acid).

-

Anion exchange resin (e.g., Dowex AG1-X8).

-

Scintillation cocktail.

-

Multi-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Seed cells in multi-well plates and grow to near confluency.

-

Label the cells with [3H]myo-inositol in inositol-free medium overnight.

-

Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the stimulation by aspirating the buffer and adding lysis buffer.

-

Isolate the total inositol phosphates by anion exchange chromatography.

-

Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Plot the amount of [3H]inositol phosphates accumulated against the concentration of this compound.

-

Determine the EC50 value by non-linear regression analysis of the dose-response curve.

In Vivo Model of Penile Erection in Rats

Objective: To assess the pro-erectile effects of this compound in conscious male rats.

Animals: Male Wistar rats (250-315 g).[3]

Procedure:

-

House the rats individually and allow them to acclimate to the experimental environment.

-

Administer this compound orally or subcutaneously at various doses (e.g., 0.0677-2.03 mg/kg for oral administration).[1]

-

For antagonist studies, administer a selective 5-HT2C antagonist (e.g., SB242084) prior to this compound administration.[1][3]

-

Observe the rats for a defined period (e.g., 60 minutes) and record the number of penile erections.

-

A penile erection is defined as the emergence of the entire penis from the penile sheath.

-

Analyze the dose-response relationship for the pro-erectile effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its high potency, oral activity, and selectivity for the 5-HT2C receptor make it a significant compound for preclinical research in areas where 5-HT2C modulation is a therapeutic target, such as obesity, psychiatric disorders, and sexual dysfunction. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Pharmacological profile of this compound, a novel, potent and orally active 5-HT2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YM-348 - Wikipedia [en.wikipedia.org]

- 3. Characterization of intracavernous pressure increase induced by this compound, a novel 5-HT2C receptor agonist, in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of YM348: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of YM348, a potent and selective 5-HT2C receptor agonist. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Introduction

This compound is an indazolethylamine derivative that has been identified as a highly potent and selective agonist for the serotonin 2C (5-HT2C) receptor. Its pharmacological activity has been investigated primarily for its potential therapeutic applications in conditions where 5-HT2C receptor modulation is considered beneficial, such as obesity. This document summarizes the key in vitro and in vivo pharmacological characteristics of this compound, details the experimental methodologies used for its characterization, and visualizes the core signaling pathways involved.

Mechanism of Action

This compound acts as a potent and selective agonist at the 5-HT2C receptor.[1] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to Gq/G11 proteins. Activation of this receptor by an agonist like this compound initiates a downstream signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound at serotonin receptor subtypes.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species |

| 5-HT2C | 0.89 | Human |

| 5-HT2B | 2.5 | Human |

| 5-HT2A | 13 | Human |

| 5-HT1A | 130 | Human |

| 5-HT1D | 481 | Bovine |

| 5-HT7 | 177 | Human |

| α2A | 126 | Human |

Data compiled from publicly available sources.[2]

Table 2: In Vitro Functional Activity of this compound

| Receptor Subtype | EC50 (nM) | Activity | Species |

| 5-HT2C | 1.0 | Full Agonist | Human |

| 5-HT2A | 93 | Full Agonist | Human |

| 5-HT2B | 3.2 | Full Agonist | Human |

Data compiled from publicly available sources.[2]

In Vivo Pharmacology

Oral administration of this compound in rats has been shown to induce physiological and behavioral changes consistent with 5-HT2C receptor agonism. These effects include the induction of penile erections and hypolocomotion.[2] Notably, these effects were completely blocked by the selective 5-HT2C receptor antagonist, SB242084, confirming the on-target mechanism of action in vivo.

This compound has also demonstrated potential anti-obesity effects in animal models. Studies in Zucker rats, a genetic model of obesity, have shown that this compound can reduce food intake and body weight.

Selectivity Profile

This compound exhibits a high degree of selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. It has a 15-fold selectivity over the 5-HT2A receptor and a 3-fold selectivity over the closely related 5-HT2B receptor in terms of binding affinity.[1] A broader screening against a panel of 46 other binding sites revealed that this compound has an IC50 of greater than 1 µM for most of these off-targets, with the exception of the human 5-HT1A, bovine 5-HT1D, human 5-HT7, and human α2A receptors, where it displays weaker affinity.[2]

Phosphodiesterase Inhibition Profile

A comprehensive search of publicly available literature did not yield any data on the evaluation of this compound for inhibitory activity against phosphodiesterase (PDE) enzymes. Therefore, the potential for this compound to interact with this class of enzymes is currently unknown.

Experimental Protocols

The following sections describe representative experimental protocols for the characterization of a 5-HT2C receptor agonist like this compound. It is important to note that the specific details of the protocols used in the original studies of this compound may not be fully available in the public domain.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.

-

Radioligand (e.g., [3H]5-HT or [3H]mesulergine).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2, 10 µM pargyline, and 0.1 mg/ml L-(+)-ascorbic acid).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate the 5-HT2C receptor and elicit a downstream cellular response, in this case, an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) of this compound at the 5-HT2C receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells.

-

Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

-

The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a calcium mobilization functional assay.

In Vivo Anti-Obesity Study in Zucker Rats

This protocol outlines a general procedure for evaluating the anti-obesity effects of a compound in a genetic model of obesity.

Objective: To assess the effect of this compound on body weight and food intake in obese Zucker rats.

Animals:

-

Male or female obese Zucker (fa/fa) rats.

-

Age-matched lean littermates (Fa/fa or Fa/Fa) can be used as controls.

Procedure:

-

Acclimatize the animals to the housing conditions and diet.

-

Record baseline body weight and food intake for several days.

-

Divide the obese rats into treatment and vehicle control groups.

-

Administer this compound (e.g., via oral gavage) or vehicle daily for a specified period (e.g., 14-28 days).

-

Measure body weight and food intake daily.

-

At the end of the study, animals may be euthanized, and various tissues (e.g., adipose tissue, liver) can be collected for further analysis.

-

Analyze the data to determine the effect of this compound on body weight gain and food consumption compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro and in vivo activity. Its high affinity and functional potency at the 5-HT2C receptor, coupled with its selectivity over other serotonin receptor subtypes, make it a valuable research tool for investigating the physiological roles of the 5-HT2C receptor. The in vivo data, particularly its effects on food intake and body weight in preclinical models of obesity, highlight its potential as a lead compound for the development of anti-obesity therapeutics. Further investigation into its off-target profile, including potential interactions with phosphodiesterases, would provide a more complete understanding of its pharmacological properties.

References

YM348: A Potent and Selective 5-HT2C Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental methodologies related to YM348, a potent and selective serotonin 2C (5-HT2C) receptor agonist.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine, is an indazolethylamine derivative.[1] Its chemical structure is characterized by a furo[2,3-g]indazole core.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine[1] |

| CAS Number | 372163-84-3[1] |

| Molecular Formula | C14H17N3O[1] |

| Molecular Weight | 243.31 g/mol [1] |

| SMILES | CC--INVALID-LINK--Cn1ncc2c1c1cc(oc1cc2)CC |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to brown oil | MedChemExpress |

| Boiling Point | 395.2±32.0 °C | Predicted |

| Density | 1.28±0.1 g/cm3 | Predicted |

| pKa | 8.95±0.10 | Predicted |

| Solubility | Soluble in DMSO | ChemicalBook |

Pharmacology

This compound is a potent and selective agonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[2] This selectivity profile makes it a valuable tool for investigating the physiological roles of the 5-HT2C receptor and a potential therapeutic agent for conditions such as obesity.

Pharmacodynamics

Receptor Binding Affinity and Functional Activity

This compound exhibits high affinity and functional potency at the human 5-HT2C receptor. It shows selectivity over the 5-HT2A receptor but has more moderate selectivity over the closely related 5-HT2B receptor.[1]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Human 5-HT2C | 0.89[2][3] | 1.0[1][3] |

| Human 5-HT2A | 13[3] | 93[3] |

| Human 5-HT2B | 2.5[3] | 3.2[3] |

This compound also shows lower affinity for other serotonin receptors and alpha-adrenergic receptors, with Ki values greater than 100 nM.[3]

In Vivo Effects

Studies in animal models, primarily rats, have demonstrated several key in vivo effects of this compound, which are mediated by its agonist activity at 5-HT2C receptors.

-

Anorectic Effects: Oral administration of this compound significantly reduces food intake in a dose-dependent manner.[4] This effect is a key driver for its potential as an anti-obesity agent.

-

Thermogenic Effects: this compound has been shown to increase body temperature and energy expenditure.[4] This thermogenic effect contributes to its anti-obesity profile by increasing calorie burning.

-

Other Behavioral Effects: At higher doses, this compound can induce hypolocomotion (decreased spontaneous movement) and penile erections in rats.[2] These effects are also mediated through 5-HT2C receptor activation.

Mechanism of Action and Signaling Pathway

Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gαq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The anorectic and thermogenic effects of this compound are believed to be mediated through the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activation of 5-HT2C receptors on these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to suppress appetite and increase energy expenditure.

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound.

In Vitro Assays

Receptor Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

A suitable radioligand with known high affinity for the 5-HT2C receptor (e.g., [³H]-mesulergine or [¹²⁵I]-DOI).

-

This compound stock solution of known concentration.

-

Incubation buffer (e.g., Tris-HCl with appropriate ions).

-

Non-specific binding control (a high concentration of a known 5-HT2C ligand, e.g., serotonin).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay (Calcium Mobilization)

-

Objective: To determine the functional potency (EC50) of this compound at the 5-HT2C receptor.

-

Materials:

-

A stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader capable of kinetic reads.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound.

-

Use the fluorescence plate reader to measure the baseline fluorescence of the cells.

-

Add the different concentrations of this compound to the wells and immediately begin measuring the change in fluorescence over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the maximum fluorescence response for each concentration.

-

Plot the response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Studies

Anti-Obesity Study in Zucker Rats

-

Objective: To evaluate the effect of this compound on food intake and body weight in a model of obesity.

-

Animals: Genetically obese Zucker rats.

-

Procedure:

-

Acclimate the animals to individual housing and measurement conditions.

-

Divide the animals into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle orally at specified doses (e.g., 0.1, 0.3, 1, and 3 mg/kg).[4]

-

Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

-

For chronic studies, administer this compound daily for an extended period (e.g., 2 weeks) and monitor body weight and food intake daily.

-

Analyze the data to determine the dose-dependent effects of this compound on food consumption and body weight change.

-

Thermogenesis Study in Rats

-

Objective: To assess the effect of this compound on body temperature and energy expenditure.

-

Animals: Wistar rats.

-

Procedure:

-

Implant temperature transponders for continuous monitoring of core body temperature.

-

Place the animals in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

-

After a baseline measurement period, administer this compound or vehicle.

-

Continuously record body temperature, VO₂, and VCO₂ for several hours post-administration.

-

Calculate energy expenditure from the VO₂ and VCO₂ data.

-

Analyze the changes in body temperature and energy expenditure in the this compound-treated groups compared to the vehicle control.

-

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2C receptor. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy in reducing food intake and increasing energy expenditure, underscore its potential as a lead compound for the development of anti-obesity therapeutics. The experimental protocols and data presented in this guide provide a foundation for further research into the mechanism of action and therapeutic applications of this compound and other selective 5-HT2C receptor agonists.

References

- 1. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of YM348: A Potent 5-HT2C Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM348 is a potent and selective serotonin 2C (5-HT2C) receptor agonist that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of obesity. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It includes a detailed summary of its biological activity, experimental protocols for its synthesis and evaluation, and a visualization of its signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of serotonergic signaling and metabolic disorders.

Discovery and Pharmacological Profile

This compound, chemically identified as (S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine, is an indazolethylamine derivative.[1] It was identified as a highly potent and selective agonist for the 5-HT2C receptor. In vitro studies have demonstrated its high affinity for the human 5-HT2C receptor. The pharmacological profile of this compound is characterized by its significant selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors. This selectivity is a critical attribute, as activation of 5-HT2B receptors has been associated with adverse cardiovascular effects.

The agonistic activity of this compound at the 5-HT2C receptor elicits a range of physiological effects, most notably thermogenic and anorectic responses observed in animal models. These effects underscore its potential as an anti-obesity agent.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Human 5-HT2C | 0.89 | 1.0 |

| Human 5-HT2A | 13 | 93 |

| Human 5-HT2B | 2.5 | 3.2 |

Data compiled from publicly available research.

Table 2: In Vivo Effects of this compound in Animal Models

| Effect | Animal Model | Minimum Effective Dose |

| Penile Erections | Rat | 2.03 µg/kg (s.c.) |

| Hypolocomotion | Rat | 0.203 mg/kg (p.o.) |

| Anorectic Effect | Rat | Data not fully available in public domain |

Data compiled from publicly available research.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available precursors. The following is a representative synthetic scheme based on published literature.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is proprietary and not fully available in the public domain. The following is a generalized workflow based on the synthesis of similar indazole derivatives.

Workflow for the Synthesis of this compound

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). The 5-HT2C receptor is primarily coupled to the Gq alpha subunit.

Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate cellular and physiological responses.

Visualization of the this compound Signaling Pathway

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to the evaluation of this compound.

In Vitro 5-HT2C Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant 5-HT2C receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

-

Radioligand: A specific radioligand for the 5-HT2C receptor, such as [3H]mesulergine, is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Inositol Phosphate Accumulation)

Objective: To determine the functional potency (EC50) of this compound as a 5-HT2C receptor agonist.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured and seeded in multi-well plates.

-

Labeling: The cells are labeled by incubating them with [3H]myo-inositol overnight to incorporate it into the cellular phosphoinositide pool.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is stopped, and the inositol phosphates (IPs) are extracted.

-

Quantification: The accumulated [3H]IPs are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined from the concentration-response curve.

In Vivo Assessment of Anorectic Effects in Rats

Objective: To evaluate the effect of this compound on food intake in rats.

Methodology:

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar) are individually housed and acclimatized to the experimental conditions.

-

Food and Water: Animals have ad libitum access to standard chow and water, except during the food deprivation period.

-

Food Deprivation: Prior to the experiment, rats are typically food-deprived for a set period (e.g., 18-24 hours) to ensure robust feeding behavior.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at various doses.

-

Measurement of Food Intake: Pre-weighed food is presented to the rats, and the amount of food consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-drug administration.

-

Data Analysis: The food intake in the this compound-treated groups is compared to the vehicle-treated control group to determine the anorectic effect.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2C receptor and a promising lead compound for the development of therapeutics for obesity and potentially other CNS disorders. Its high potency and selectivity for the 5-HT2C receptor make it a superior research tool compared to less selective agonists. The detailed understanding of its synthesis, biological activity, and signaling pathway provided in this guide serves as a foundation for further research and development in this area. Future studies should continue to explore the full therapeutic potential and safety profile of this compound and its analogs.

References

YM348: A Technical Guide for In-Vitro and In-Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM348 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. As a member of the indazolethylamine derivative class of compounds, this compound has been a valuable pharmacological tool for investigating the physiological roles of the 5-HT2C receptor. Its high affinity and functional selectivity have made it a subject of interest in preclinical studies exploring therapeutic areas such as obesity and sexual dysfunction. This technical guide provides a comprehensive overview of this compound for researchers, summarizing key quantitative data, detailing experimental protocols for its use in in-vitro and in-vivo studies, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound from in-vitro and in-vivo studies, providing a clear comparison of its pharmacological profile.

Table 1: In-Vitro Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | Human 5-HT2C | 0.89 nM | Human | [1] |

| Functional Potency (EC50) | Human 5-HT2C | 1 nM | Human |

Table 2: In-Vivo Pharmacological Effects of this compound in Rats

| Study | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |

| Penile Erection | Wistar Rats | Oral | 0.0677 - 2.03 mg/kg | Inverted U-shaped dose-response for erections | [1] |

| Locomotor Activity | Wistar Rats | Oral | 0.0677 - 2.03 mg/kg | Dose-dependent decrease in locomotion (hypolocomotion) | [1] |

| Food Intake (Acute) | Zucker Rats | Oral | 0.1 - 3 mg/kg | Dose-dependent reduction in food intake | [2] |

| Body Temperature (Acute) | Zucker Rats | Oral | 0.3 - 3 mg/kg | Significant increase in body temperature | [2] |

| Calorie Expenditure (Acute) | Zucker Rats | Oral | 1 - 3 mg/kg | Significant increase in calorie expenditure | [2] |

| Food Intake (Chronic) | Zucker Rats | Subcutaneous Infusion | 3 and 30 mg/kg/day | Decreased food intake over 2 weeks | [2] |

| Body Weight Gain (Chronic) | Zucker Rats | Subcutaneous Infusion | 3 and 30 mg/kg/day | Significant decrease in body weight gain over 2 weeks | [2] |

Signaling Pathway

Activation of the 5-HT2C receptor by this compound initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response.

Caption: 5-HT2C Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

In-Vitro Studies

1. Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.

-

Methodology:

-

Cell Culture: Use a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction.

-

Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the 5-HT2C receptor (e.g., [3H]mesulergine) and varying concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Receptor Binding Assay.

2. Functional Assay (Calcium Mobilization)

-

Objective: To determine the functional potency (EC50) of this compound at the human 5-HT2C receptor.

-

Methodology:

-

Cell Culture: Plate cells expressing the human 5-HT2C receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add varying concentrations of this compound to the wells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

In-Vivo Studies

1. Anti-Obesity Effects in Zucker Rats

-

Objective: To evaluate the effect of this compound on food intake and body weight in a genetic model of obesity.[2]

-

Methodology:

-

Animals: Use male Zucker (fa/fa) rats, which are genetically obese, and their lean littermates as controls.

-

Acclimation: Acclimate the animals to individual housing and handling.

-

Drug Administration:

-

Acute Study: Administer single oral doses of this compound or vehicle.

-

Chronic Study: Implant osmotic mini-pumps for continuous subcutaneous infusion of this compound or vehicle for a specified period (e.g., 2 weeks).

-

-

Measurements:

-

Food and Water Intake: Measure daily food and water consumption.

-

Body Weight: Record body weight daily.

-

Body Temperature and Calorie Expenditure: Use metabolic cages to measure these parameters.

-

-

Data Analysis: Compare the changes in food intake, body weight, and metabolic parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

Caption: Workflow for an In-Vivo Anti-Obesity Study.

2. Pro-Erectile Effects in Rats

-

Objective: To assess the effect of this compound on penile erection.[1]

-

Methodology:

-

Animals: Use male Wistar rats.

-

Drug Administration: Administer this compound or vehicle orally.

-

Observation: Place the rats in individual observation cages and record the number of penile erections over a specific time period (e.g., 60 minutes).

-

Antagonist Studies: To confirm the involvement of the 5-HT2C receptor, pre-treat a separate group of animals with a selective 5-HT2C receptor antagonist (e.g., SB242084) before administering this compound.

-

Data Analysis: Compare the number of erections in the different treatment groups using appropriate statistical methods.

-

Conclusion

This compound is a well-characterized and valuable research tool for investigating the 5-HT2C receptor. Its high potency and selectivity, demonstrated in both in-vitro and in-vivo studies, make it suitable for a range of pharmacological experiments. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute their own studies involving this compound, contributing to a deeper understanding of the role of the 5-HT2C receptor in health and disease.

References

YM348: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of YM348, a potent agonist for the serotonin 5-HT2C receptor. The following sections detail the quantitative binding data, the experimental protocols used for its characterization, and the associated signaling pathways.

Receptor Binding Affinity and Functional Potency

This compound demonstrates high affinity and potency for the human 5-HT2C receptor, with notable selectivity over other serotonin receptor subtypes. The binding affinity (Ki) and functional potency (EC50) values are summarized below.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |

| Human 5-HT2C | 0.89 | 1.0 |

| Human 5-HT2B | 2.5 | 3.2 |

| Human 5-HT2A | 13 | 93 |

| Human 5-HT1A | 130 | >1000 |

| Bovine 5-HT1D | 481 | >1000 |

| Human 5-HT7 | 177 | >1000 |

| Human α2A | 126 | >1000 |

Data sourced from a commercially available this compound product data sheet.[1]

Selectivity Profile:

| Comparison | Selectivity (Ki-fold) | Selectivity (EC50-fold) |

| 5-HT2B vs 5-HT2C | ~2.8 | ~3.2 |

| 5-HT2A vs 5-HT2C | ~14.6 | 93 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the binding affinity and functional selectivity of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of this compound for various receptor subtypes.

Objective: To quantify the affinity of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2C or 5-HT2A receptors, and Human Embryonic Kidney 293-Epstein-Barr virus nuclear antigen (HEK293-EBNA) cells expressing human 5-HT2B receptors.[1]

-

Radioligand: [3H]5-HT (Tritium-labeled serotonin).[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2, 10 µM pargyline, and 0.1 mg/ml L-(+)-ascorbic acid.[1]

-

Non-specific Binding Control: A high concentration of a non-labeled competing ligand.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations and resuspend them in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of the radioligand ([3H]5-HT).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation, which relates the IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) to the Ki.

Functional Assays (Inositol Phosphate Accumulation)

Functional assays are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist. For Gq-coupled receptors like the 5-HT2 family, measuring the accumulation of inositol phosphates (IPs) is a common method.

Objective: To determine the functional potency (EC50) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell Lines: Cell lines (e.g., CHO or HEK293) stably expressing the respective human 5-HT receptor subtypes.

-

Labeling Agent: [3H]myo-inositol.

-

Stimulation Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Lysis Buffer: A buffer to lyse the cells and stop the reaction.

-

Ion-exchange Chromatography Columns: To separate the different inositol phosphates.

-

Scintillation Counter.

Procedure:

-

Cell Culture and Labeling: Plate the cells and incubate them with [3H]myo-inositol for 24-48 hours to allow for its incorporation into the cell membranes as phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) to stimulate the production of inositol phosphates.

-

Lysis: Stop the stimulation by adding a lysis buffer (e.g., perchloric acid).

-

Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to anion-exchange chromatography columns. Elute the different inositol phosphates with buffers of increasing ionic strength.

-

Quantification: Measure the radioactivity of the eluted fractions corresponding to the total inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of this compound. The EC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the 5-HT2C receptor and the general workflows for the experimental protocols described above.

Caption: 5-HT2C Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Functional Assay (IP Accumulation) Workflow.

References

YM348: A Potent 5-HT2C Receptor Agonist for Appetite and Food Intake Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of YM348, a selective serotonin 2C (5-HT2C) receptor agonist, on appetite and food intake. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on food intake, body temperature, and calorie expenditure in Zucker rats, a genetic model of obesity.

Table 1: Effect of Single Oral Administration of this compound on Food Intake in Zucker Rats [1]

| This compound Dose (mg/kg) | Food Intake Reduction |

| 0.1 | Significant, Dose-Dependent |

| 0.3 | Significant, Dose-Dependent |

| 1 | Significant, Dose-Dependent |

| 3 | Significant, Dose-Dependent |

Note: The reduction in food intake was found to be statistically significant and occurred in a dose-dependent manner.

Table 2: Effect of Single Oral Administration of this compound on Body Temperature and Calorie Expenditure in Zucker Rats [1]

| This compound Dose (mg/kg) | Increase in Body Temperature | Increase in Calorie Expenditure |

| 0.3 | Significant | Not specified |

| 1 | Significant | Significant |

| 3 | Significant | Significant |

Table 3: Effect of Chronic Subcutaneous Infusion of this compound (2 weeks) on Food Intake and Body Weight in Zucker Rats [1]

| This compound Infusion Rate (mg/kg/day) | Effect on Food Intake | Effect on Body Weight Gain |

| 3 | Decreased (more pronounced in the first week) | Significant Decrease |

| 30 | Decreased (more pronounced in the first week) | Significant Decrease |

Experimental Protocols

The following section details the methodologies employed in the key in vivo experiments to evaluate the effects of this compound.

Animal Model

-

Species: Male Zucker rats.[2][3][4] This strain is a well-established genetic model for obesity and hyperphagia, making it a relevant model for studying anti-obesity agents.

Single-Dose Oral Administration Study[1]

-

Objective: To determine the acute dose-dependent effect of this compound on food intake, body temperature, and calorie expenditure.

-

Drug Preparation and Administration: this compound was prepared for oral administration at doses of 0.1, 0.3, 1, and 3 mg/kg.

-

Antagonist Study: To confirm the role of the 5-HT2C receptor, a selective 5-HT2C receptor antagonist, SB242084, was used to inhibit the effects of this compound.

-

Measurements:

-

Food Intake: Measured at specific time points following administration.

-

Body Temperature: Monitored to assess thermogenic effects.

-

Calorie Expenditure: Determined to evaluate the impact on energy metabolism.

-

Chronic Subcutaneous Infusion Study[1]

-

Objective: To assess the long-term effects of continuous this compound administration on food intake and body weight.

-

Drug Administration: this compound was administered via subcutaneous infusion at doses of 3 and 30 mg/kg/day for a period of two weeks.

-

Measurements:

-

Food Intake: Monitored daily throughout the two-week period.

-

Body Weight: Measured regularly to determine the effect on weight gain.

-

Signaling Pathway and Experimental Workflow

The anorectic effect of this compound is mediated through the activation of the 5-HT2C receptor, which is predominantly expressed on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[5][6][7][8][9]

Signaling Pathway Diagram

Caption: this compound signaling pathway for appetite suppression.

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo studies of this compound.

Activation of the 5-HT2C receptor by this compound stimulates phospholipase C (PLC), leading to an increase in inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an elevation of intracellular calcium and activation of protein kinase C (PKC), which in turn promotes the transcription of the POMC gene and the cleavage of the POMC pro-peptide.[10] One of the cleavage products is alpha-melanocyte-stimulating hormone (α-MSH).[11][12] α-MSH is then released and acts on melanocortin 4 receptors (MC4R) on downstream neurons, leading to increased satiety and a reduction in appetite.[5][13][14][15] The use of the selective 5-HT2C receptor antagonist SB242084 blocks these effects, confirming the specific pathway of this compound's action.[1]

References

- 1. Serotonin 2C receptor activates a distinct population of arcuate pro-opiomelanocortin neurons via TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Food intake and choice in lean and obese Zucker rats after intragastric carbohydrate preloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interrelationships among activity, food intake and weight gain in genetically obese and lean Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impulsive-choice patterns for food in genetically lean and obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 2C receptors in pro-opiomelanocortin neurons regulate energy and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2CRs Expressed by Pro-Opiomelanocortin Neurons Regulate Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Central 5-HTR2C in the Control of Metabolic Homeostasis [frontiersin.org]

- 11. Alpha-Melanocyte-Stimulating Hormone-Mediated Appetite Regulation in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. karger.com [karger.com]

The Role of YM348 in Thermogenesis Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM348, a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, has demonstrated significant potential in the regulation of thermogenesis and body weight in preclinical studies. This technical guide provides an in-depth analysis of the core mechanisms, experimental data, and methodologies related to the thermogenic effects of this compound. By activating central 5-HT2C receptors, this compound influences signaling pathways that lead to increased calorie expenditure and body temperature, positioning it as a molecule of interest in the development of anti-obesity therapeutics. This document consolidates the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The regulation of energy balance, through appetite control and energy expenditure, is a key focus of anti-obesity drug development. Thermogenesis, the process of heat production in organisms, is a significant component of energy expenditure. Brown and beige adipose tissues are critical sites for adaptive thermogenesis, primarily mediated by uncoupling protein 1 (UCP1).

This compound, chemically identified as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a selective agonist for the 5-HT2C receptor. This receptor is predominantly expressed in the central nervous system and is a well-established target for appetite suppression. Emerging evidence, however, highlights the crucial role of the 5-HT2C receptor in also modulating energy expenditure through thermogenesis. This guide will explore the specific role of this compound in this process.

Mechanism of Action: 5-HT2C Receptor-Mediated Thermogenesis

This compound exerts its thermogenic effects by activating 5-HT2C receptors, which are G-protein coupled receptors. The proposed signaling pathway is as follows:

-

Binding and Activation: this compound binds to and activates 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.

-

G-Protein Signaling: This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Neuronal Activation: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the depolarization and activation of POMC neurons.

-

Sympathetic Nervous System Outflow: Activated POMC neurons project to other brain regions, ultimately leading to an increase in sympathetic nervous system (SNS) outflow to peripheral tissues, including brown adipose tissue (BAT).

-

Thermogenesis in BAT: Norepinephrine released from sympathetic nerve terminals in BAT binds to β3-adrenergic receptors on brown adipocytes, initiating a cascade that results in the upregulation and activation of UCP1, leading to uncoupled respiration and heat production.

Quantitative Data from Preclinical Studies

The primary preclinical data for this compound's effect on thermogenesis comes from studies in Zucker rats, a genetic model of obesity. The following tables summarize the key quantitative findings from the available literature.

Table 1: Acute Effects of Oral this compound Administration on Food Intake, Body Temperature, and Calorie Expenditure in Zucker Rats.

| Dose (mg/kg, p.o.) | Food Intake Reduction (%) | Body Temperature Increase (°C) | Calorie Expenditure Increase (kcal/hr/kg) |

| 0.1 | Significant | Not significant | Not significant |

| 0.3 | Significant | Significant | Not significant |

| 1.0 | Significant | Significant | Significant |

| 3.0 | Significant | Significant | Significant |

Data is derived from the abstract of Hayashi A, et al. Brain Res. 2004 Jun 18;1011(2):221-7.

Table 2: Chronic Effects of Subcutaneous this compound Infusion on Body Weight Gain in Zucker Rats (2 weeks).

| Dose (mg/kg/day, s.c.) | Body Weight Gain Reduction |

| 3.0 | Significant |

| 30.0 | Significant |

Data is derived from the abstract of Hayashi A, et al. Brain Res. 2004 Jun 18;1011(2):221-7. The hypophagic effect was noted to be more pronounced in the first week, while the thermogenic effect was sustained.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the thermogenic effects of this compound.

Measurement of Thermogenesis and Energy Expenditure

Indirect calorimetry is the gold standard for assessing energy expenditure in rodents.

Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and heat production (calorie expenditure).

Materials:

-

Metabolic cages (e.g., from Columbus Instruments or TSE Systems)

-

Gas analyzers (O2 and CO2)

-

Airflow controller

-

Data acquisition system

Procedure:

-

Acclimation: Individually house rats in the metabolic cages for at least 24-48 hours before data collection to allow for acclimatization to the new environment.

-

Baseline Measurement: Record baseline metabolic data for a 24-hour period before drug administration.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) or via subcutaneous (s.c.) infusion.

-

Data Collection: Continuously monitor VO2 and VCO2 for a defined period post-administration (e.g., 24-48 hours).

-

Calculations:

-

RER = VCO2 / VO2

-

Calorie Expenditure (Heat) is calculated using the Weir equation: Heat (kcal/hr) = (3.941 x VO2) + (1.106 x VCO2).

-

-

Data Analysis: Compare the metabolic parameters between the this compound-treated and vehicle-treated groups.

Measurement of Body Temperature

Core body temperature is a direct indicator of thermogenic activity.

Objective: To measure the core body temperature of rodents following this compound administration.

Materials:

-

Implantable telemetry probes for continuous measurement (e.g., from Data Sciences International) or a rectal thermometer for single time-point measurements.

-

Surgical tools for implantation (if using telemetry).

-

Data acquisition system for telemetry.

Procedure (Telemetry):

-

Surgical Implantation: Anesthetize the rat and surgically implant the telemetry probe into the peritoneal cavity. Allow for a recovery period of at least one week.

-

Baseline Recording: Record baseline body temperature for 24 hours prior to the experiment.

-

Drug Administration: Administer this compound or vehicle.

-

Data Recording: Continuously record core body temperature for the desired duration.

-

Data Analysis: Analyze the change in body temperature from baseline and compare between treatment groups.

Discussion and Future Directions

The preclinical data on this compound strongly suggest that it regulates thermogenesis through the central 5-HT2C receptor pathway. The sustained effect on calorie expenditure, in contrast to the diminishing effect on food intake, highlights the potential of targeting thermogenesis for long-term weight management.

Further research is required to fully elucidate the downstream pathways and the specific role of this compound in the browning of white adipose tissue and the activation of brown adipose tissue. Investigating the expression of UCP1 and other thermogenic markers in adipose tissue following this compound treatment would provide more direct evidence of its mechanism.

The development of 5-HT2C agonists for obesity has been challenging due to off-target effects and concerns about cardiovascular safety. The selectivity profile of this compound would need to be thoroughly characterized in further studies.

Conclusion

This compound is a promising preclinical compound that demonstrates a clear role in the regulation of thermogenesis. Its action as a 5-HT2C receptor agonist leads to increased energy expenditure and body temperature. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of targeting the 5-HT2C receptor for the treatment of obesity through the modulation of thermogenesis. Further investigation into the long-term efficacy and safety of this compound is warranted.

YM348: A Potent 5-HT2C Receptor Agonist for Obesity Treatment

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of YM348, a potent and selective serotonin 2C (5-HT2C) receptor agonist, and its potential as a therapeutic agent for obesity. The information is compiled from preclinical studies and is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is an indazolethylamine derivative that acts as a powerful agonist at the 5-HT2C receptor. Preclinical research, primarily in Zucker rat models of obesity, has demonstrated its significant anorectic (appetite-suppressing) and thermogenic (energy expenditure-increasing) effects. These effects are mediated through the activation of the 5-HT2C receptor, a key target in the central regulation of energy balance. While showing promise in animal models, information regarding human clinical trials for this compound in the context of obesity is not publicly available.

Core Pharmacology and Quantitative Data

This compound's primary mechanism of action is its high affinity and agonist activity at the 5-HT2C receptor. The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Value | Species/System | Reference |

| EC50 (5-HT2C) | 1 nM | Cell-based assay | |

| Selectivity vs. 5-HT2A | 15x | Receptor binding assay | |

| Selectivity vs. 5-HT2B | 3x | Receptor binding assay |

Table 2: In Vivo Effects of this compound in Zucker Rats

| Endpoint | Dose | Route | Effect | Reference |

| Food Intake (Single Dose) | 0.1, 0.3, 1, 3 mg/kg | Oral (p.o.) | Significant, dose-dependent reduction | |

| Body Temperature (Single Dose) | 0.3, 1, 3 mg/kg | Oral (p.o.) | Significant increase | |

| Calorie Expenditure (Single Dose) | 1, 3 mg/kg | Oral (p.o.) | Significant increase | |

| Food Intake (Chronic Infusion) | 3, 30 mg/kg/day | Subcutaneous | Decreased, with effect diminishing in the second week | |

| Body Weight Gain (Chronic Infusion) | 3, 30 mg/kg/day | Subcutaneous | Significant decrease over 2 weeks |

Signaling Pathways and Mechanism of Action

Activation of the 5-HT2C receptor by this compound in the central nervous system, particularly in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, is the primary driver of its anti-obesity effects. The signaling cascade is initiated by the coupling of the receptor to Gq/11 proteins.

YM348: An In-Depth Technical Guide on its Preclinical Profile and a Review of the Safety and Toxicology of 5-HT2C Receptor Agonists

Disclaimer: This document provides a summary of publicly available preclinical data for YM348 and a review of the safety and toxicology profile of the 5-HT2C receptor agonist class, with a focus on lorcaserin as a representative compound. No comprehensive, publicly available toxicology data for this compound has been identified. The information on lorcaserin is provided for context and to highlight potential class-wide safety considerations and should not be directly extrapolated to this compound without specific supporting data.

Executive Summary